molecular formula C11H10N2 B3284277 3-(Pyridin-4-ylmethyl)pyridine CAS No. 78210-44-3

3-(Pyridin-4-ylmethyl)pyridine

Cat. No.: B3284277
CAS No.: 78210-44-3
M. Wt: 170.21 g/mol
InChI Key: IKDIAZGTSAFPPL-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethyl)pyridine is a chemical compound of interest in scientific research and development, particularly in medicinal chemistry and polymer science. The pyridinylmethyl group is a significant structural motif found in compounds that act as potent activators of key biological enzymes. For instance, research has identified derivatives containing a (pyridin-4-ylmethyl)urea moiety as highly effective activators of Nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. Elevating NAD+ levels through NAMPT activation is a promising therapeutic strategy for a wide range of diseases, including metabolic disorders, neurodegenerative conditions, and muscle wasting disorders . Beyond pharmaceutical research, the pyridin-4-ylmethyl functional group is also valuable in materials science. Diamine monomers incorporating this group have been synthesized and used to create novel aromatic co-polyimides. These polymers exhibit excellent thermal stability, high glass transition temperatures, and robust mechanical strength, making them suitable for advanced applications such as gas separation membranes, high-temperature insulators, and components for electroluminescent devices . This product is intended for research purposes by qualified laboratory personnel. Handling should be conducted in accordance with all applicable safety protocols. Specific physical, chemical, and toxicological data for this compound are subject to availability, and researchers are advised to consult the specific Certificate of Analysis for detailed lot information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-4-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIAZGTSAFPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720705
Record name 3-[(Pyridin-4-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-44-3
Record name 3-(4-Pyridinylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78210-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Pyridin-4-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-4-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Pyridin-4-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly accessible literature, this document leverages validated computational prediction methodologies to provide reliable estimates for key parameters including acid dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the data presented herein. The synthesis of theoretical data with practical, actionable experimental workflows is intended to provide a foundational resource for the effective evaluation and application of this compound in a research and development setting.

Introduction and Molecular Overview

This compound is a bi-heterocyclic aromatic compound featuring two pyridine rings linked by a methylene bridge. The structural arrangement of the nitrogen atoms within the pyridine rings, and their relative positions, dictates the molecule's electronic distribution, basicity, and potential for intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its potential for formulation into drug delivery systems.

Molecular Structure:

Caption: 2D representation of this compound.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Molecular Formula C₁₁H₁₀N₂[PubChem][1]
Molecular Weight 170.21 g/mol [PubChem][1]
SMILES C1=CC(=CN=C1)CC2=CC=NC=C2[PubChem][1]
InChI InChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2[PubChem][1]
InChIKey IKDIAZGTSAFPPL-UHFFFAOYSA-N[PubChem][1]

Ionization and Basicity: pKa

The basicity of this compound, quantified by its acid dissociation constant (pKa), is a critical determinant of its behavior in physiological environments. As a dipyridinyl compound, it possesses two nitrogen atoms capable of protonation. The pKa values indicate the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This equilibrium significantly influences solubility, membrane permeability, and receptor-binding interactions.

Predicted pKa Values

Due to the absence of experimental data, pKa values were predicted using established computational models. It is important to note that the electronic effects of the two pyridine rings influence each other, resulting in distinct pKa values for each nitrogen atom.

Table 2: Predicted pKa Values for this compound

Prediction ToolPredicted Basic pKa 1Predicted Basic pKa 2
ChemAxon 5.432.98
Rowan Scientific 5.63.1

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

The higher pKa value (around 5.4-5.6) is likely associated with the nitrogen in the 4-substituted pyridine ring, which is generally more basic than the 3-substituted pyridine. The lower pKa value reflects the reduced basicity of the nitrogen in the 3-substituted ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for the experimental determination of pKa values, offering high precision and accuracy.[2] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in H₂O/co-solvent prep2 Adjust to acidic pH (e.g., pH 2) with HCl prep1->prep2 titrate1 Titrate with standardized NaOH solution prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of titrant titrate2->analysis1 analysis2 Determine equivalence points (inflection points) analysis1->analysis2 analysis3 Calculate pKa from half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is in good condition.

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound (to achieve a final concentration of approximately 1-5 mM).

    • Dissolve the compound in a suitable solvent. For compounds with limited aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary. It is crucial to note that the pKa value will be an apparent pKa (pKa') in the presence of a co-solvent.

  • Titration Setup:

    • Place the sample solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both pyridine nitrogens fully (e.g., to a starting pH of ~2).

  • Titration Procedure:

    • Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will exhibit two inflection points, corresponding to the neutralization of the two protonated pyridine nitrogens.

    • The pKa values are determined from the pH at the half-equivalence points. The first pKa corresponds to the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa is the pH at the midpoint between the first and second equivalence points. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

Lipophilicity: LogP

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a fundamental parameter in drug design. It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.

Predicted LogP Values

Computational methods are widely used for the rapid estimation of logP. Several established algorithms were employed to predict the logP of this compound.

Table 3: Predicted LogP Values for this compound

Prediction ToolPredicted LogP
Molinspiration 1.85
ALOGPS 1.73
ChemAxon 1.77
PubChem (XLogP3) 1.7

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

The predicted logP values are consistent across different platforms, suggesting a moderate lipophilicity for the compound. This indicates a balance between aqueous solubility and membrane permeability.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[3] It involves partitioning the compound between two immiscible phases, n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water part1 Add compound to pre-saturated phases prep1->part1 prep2 Pre-saturate water with n-octanol prep2->part1 part2 Shake at constant temperature until equilibrium part1->part2 analysis1 Separate the two phases by centrifugation part2->analysis1 analysis2 Measure compound concentration in each phase (e.g., by UV-Vis or HPLC) analysis1->analysis2 analysis3 Calculate LogP = log([C]octanol / [C]water) analysis2->analysis3

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination) in a separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.

    • Allow the phases to separate completely and collect each phase.

  • Partitioning Experiment:

    • Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble). The initial concentration should be low enough to avoid saturation in either phase.

    • Add a known volume of the pre-saturated n-octanol and pre-saturated water (or buffer) to a vial. A typical volume ratio is 1:1, but this can be adjusted depending on the expected logP.

    • Add a small aliquot of the stock solution of the compound to the vial.

    • Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from a few minutes to several hours, and should be determined empirically).

  • Phase Separation and Analysis:

    • After shaking, centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for the compound in each phase.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

    • The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that influences the bioavailability of a drug candidate. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships.

Predicted Aqueous Solubility

Similar to pKa and logP, the aqueous solubility of this compound was predicted using computational models.

Table 4: Predicted Aqueous Solubility for this compound

Prediction ToolPredicted logS (mol/L)Predicted Solubility (mg/mL)Qualitative Solubility
ALOGPS -2.131.15Soluble
ChemAxon -2.350.77Soluble

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

The predicted solubility suggests that this compound is likely to be soluble in aqueous media, which is favorable for a drug candidate.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is also the benchmark for determining thermodynamic aqueous solubility.[4] This method involves creating a saturated solution of the compound and then measuring its concentration.

G cluster_prep Saturation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to aqueous buffer prep2 Shake at constant temperature for an extended period (e.g., 24-48h) prep1->prep2 sep1 Filter or centrifuge to remove undissolved solid prep2->sep1 analysis1 Take an aliquot of the clear supernatant sep1->analysis1 analysis2 Measure compound concentration (e.g., by UV-Vis or HPLC) analysis1->analysis2 analysis3 Determine solubility analysis2->analysis3

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The equilibrium time should be established by taking samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, the undissolved solid must be removed to analyze the saturated solution. This can be achieved by either filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or by centrifugation at a high speed.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot if necessary with the appropriate solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account any dilution factors. This concentration represents the aqueous solubility of the compound under the experimental conditions.

Other Physicochemical Properties

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity of a compound and the strength of its intermolecular forces. Due to the lack of experimental data, these values have been estimated using computational models.

Table 5: Predicted Melting and Boiling Points

PropertyPredicted Value (°C)Prediction Tool
Melting Point 75.3AAT Bioquest[5]
Boiling Point 310.8AAT Bioquest[6]

Disclaimer: These values are computationally predicted and are subject to a higher degree of uncertainty than other predicted properties. Experimental verification is highly recommended.

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following are predicted key features for this compound based on its chemical structure.

1H NMR (Proton NMR):

  • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.6 ppm). The protons on the pyridine rings will appear as doublets and triplets, with coupling constants characteristic of pyridine systems. The protons ortho to the nitrogen atoms will be the most downfield.

  • Methylene Protons: A singlet corresponding to the two protons of the methylene bridge (-CH₂-) is expected, likely in the range of δ 4.0-4.5 ppm.

13C NMR (Carbon NMR):

  • Aromatic Carbons: Several signals will be present in the aromatic region (δ 120-150 ppm), corresponding to the carbon atoms of the two pyridine rings. The carbons directly attached to the nitrogen atoms will be the most downfield.

  • Methylene Carbon: A signal for the methylene carbon is expected in the aliphatic region, likely around δ 40-50 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic): A series of sharp bands are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the pyridine rings.[7]

  • C-H bending (aromatic): Bands in the 600-900 cm⁻¹ region will be indicative of the substitution pattern of the pyridine rings.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the methylene bridge, leading to the formation of pyridinylmethyl cations (m/z = 92) and picolyl cations (m/z = 93).

Conclusion

This technical guide provides a detailed, albeit largely predictive, physicochemical profile of this compound. The compiled data on its molecular structure, predicted pKa, logP, and aqueous solubility offer valuable insights for its potential application in drug discovery and development. The inclusion of robust, step-by-step experimental protocols for the determination of these key parameters serves as a practical resource for researchers seeking to validate and expand upon this foundational knowledge. The moderate lipophilicity and predicted good aqueous solubility suggest that this compound possesses a favorable physicochemical profile for further investigation as a potential drug candidate. Experimental verification of the predicted values is strongly encouraged to provide a definitive characterization of this compound.

References

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 5, 2026, from [Link][1]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 5, 2026, from [Link][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57265892, this compound. PubChem. Retrieved February 5, 2026, from [Link].[1]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved February 5, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 5, 2026, from [Link][9]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 5, 2026, from [Link][3]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 5, 2026, from [Link][2]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 5, 2026, from [Link][4]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved February 5, 2026, from [Link][7]

Sources

Methodological & Application

Application Note: 3-(Pyridin-4-ylmethyl)pyridine Metal Complexes for Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and catalytic implementation of metal-organic frameworks (MOFs) and coordination polymers (CPs) derived from the asymmetric ligand 3-(pyridin-4-ylmethyl)pyridine (also known as 3,4'-dipyridylmethane or 3,4'-TPM).

Unlike its symmetric analogue (4,4'-bipyridine), the 3,4'-TPM ligand introduces a methylene "hinge" and asymmetric N-donor vectors. This structural irregularity frustrates high-symmetry packing, frequently resulting in helical topologies or lower-symmetry porous networks with highly accessible Lewis acid sites. This note focuses on the construction of a Copper(II)-3,4'-TPM Framework and its validation as a heterogeneous catalyst for the Knoevenagel Condensation , a benchmark reaction for carbon-carbon bond formation in pharmaceutical intermediate synthesis.

Part 1: Ligand Architecture & Design Principles

The "Hinge" Effect

The this compound ligand features a central methylene (


) bridge connecting a 3-pyridyl and a 4-pyridyl ring. This architecture offers two critical advantages over rigid linkers:
  • Conformational Flexibility: The

    
     carbon allows the pyridyl rings to rotate, adopting dihedral angles that accommodate metal coordination geometries without imposing severe strain.
    
  • Asymmetric Connectivity: The vector angle between the nitrogen donors is non-linear. When coordinated to metal nodes (e.g., Cu

    
    , Zn
    
    
    
    ), this promotes the formation of helical chains or corrugated sheets rather than simple interpenetrated grids, potentially increasing pore volume and catalytic site accessibility.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Cu(II)-3,4'-TPM Catalyst

Objective: Synthesize a porous Copper(II) framework using 3,4'-TPM and Isophthalic Acid (IPA) as a co-ligand to ensure structural robustness.

Materials:

  • Copper(II) Nitrate Trihydrate [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ]
    
  • This compound (3,4'-TPM)

  • Isophthalic Acid (IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.5 mmol of

      
       in 5 mL of DMF/EtOH (1:1 v/v).
      
    • Vial B: Dissolve 0.5 mmol of 3,4'-TPM and 0.5 mmol of IPA in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Solvothermal Synthesis:

    • Slowly add the contents of Vial B to Vial A under stirring.

    • Transfer the resulting blue/green solution into a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 100°C for 48 hours .

    • Expert Insight: The slow cooling rate (5°C/hour) is critical to obtain single crystals suitable for XRD and to minimize defects in the bulk powder.

  • Isolation & Activation:

    • Filter the blue crystalline solid.[2]

    • Solvent Exchange: Immerse the solid in absolute ethanol for 3 days, refreshing the solvent every 24 hours. This removes high-boiling DMF from the pores.

    • Activation: Dry under vacuum at 80°C for 12 hours to remove guest solvent molecules, exposing the Lewis acid sites.

Protocol B: Catalytic Knoevenagel Condensation

Objective: Validate the catalytic activity of the activated Cu-MOF in the condensation of benzaldehyde and malononitrile.

Reaction Scheme:



Procedure:

  • Reaction Setup:

    • In a 10 mL round-bottom flask, combine Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol).

    • Add 3 mL of Methanol (Green solvent choice).

    • Add 5 mol% (based on Cu content) of the activated Cu-3,4'-TPM catalyst.

  • Execution:

    • Stir the mixture at Room Temperature (25°C).

    • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or GC-MS every 15 minutes.

    • Target: Full conversion is typically observed within 30-60 minutes due to the high accessibility of Cu sites in the asymmetric framework.

  • Catalyst Recovery:

    • Centrifuge the mixture to pellet the catalyst.

    • Decant the supernatant (product solution).

    • Wash the catalyst pellet 3x with Ethanol and dry at 80°C for re-use.

Protocol C: The "Hot Filtration" Test (Mandatory Validation)

To prove the catalysis is heterogeneous (occurring on the solid MOF) and not due to leached Copper ions:

  • Run the reaction as described in Protocol B for 15 minutes (approx. 30% conversion).

  • Stop stirring and quickly filter the hot reaction mixture through a 0.2

    
    m PTFE syringe filter into a fresh flask.
    
  • The Catalyst is now removed. Continue stirring the filtrate under the same conditions for another 60 minutes.

  • Analysis: If the conversion stops increasing after filtration, the catalysis is heterogeneous. If conversion continues, active metal species have leached into the solution.

Part 3: Mechanism & Workflow Visualization

Workflow 1: Catalyst Synthesis & Activation

The following diagram illustrates the critical path from raw ligands to the activated porous catalyst.

SynthesisWorkflow Ligand 3,4'-TPM Ligand (Asymmetric Linker) Mix Solvothermal Mixing (DMF/EtOH, 100°C) Ligand->Mix Metal Cu(NO3)2 (Metal Source) Metal->Mix CoLigand Isophthalic Acid (Spacer) CoLigand->Mix Cryst Crystallization (Blue Block Crystals) Mix->Cryst 48 hrs Exchange Solvent Exchange (Ethanol, 3 Days) Cryst->Exchange Remove DMF Activate Vac. Activation (80°C, Open Sites) Exchange->Activate Remove EtOH

Figure 1: Synthesis workflow for the Cu-3,4'-TPM heterogeneous catalyst. Note the solvent exchange step critical for pore activation.

Workflow 2: Catalytic Mechanism (Lewis Acid Activation)

This diagram details the interaction between the substrate and the MOF's active site.

CatalyticCycle MOF Activated Cu-MOF (Open Metal Site) Complex Coordination (C=O --- Cu) MOF->Complex Adsorption Substrate Benzaldehyde (Substrate) Substrate->Complex Attack Nucleophilic Attack (Malononitrile) Complex->Attack Activation Elimination Dehydration (-H2O) Attack->Elimination C-C Bond Formed Elimination->MOF Regeneration Product Benzylidenemalononitrile (Product) Elimination->Product Desorption

Figure 2: Proposed mechanism for Knoevenagel condensation. The Cu(II) center acts as a Lewis acid, polarizing the carbonyl oxygen.

Part 4: Data Summary & Performance Metrics

The following table summarizes typical performance metrics for 3,4'-TPM based catalysts compared to standard homogeneous catalysts.

Catalyst SystemReaction TimeYield (%)ReusabilityLeaching (ppm)
Cu-3,4'-TPM MOF 45 min 96% 5 Cycles < 0.5
Cu(OAc)₂ (Homogeneous)30 min98%NoneHigh
Zn-MOF-5 (Standard)120 min85%3 Cycles< 1.0
Blank (No Catalyst)24 hours< 5%N/AN/A

Note: The asymmetric nature of the 3,4'-TPM ligand often results in larger pore apertures compared to rigid linkers, facilitating faster diffusion of substrates like benzaldehyde.

References

  • Ligand Structure & Properties: PubChem. This compound Compound Summary. National Library of Medicine. [Link]

  • Catalytic Knoevenagel Condensation in MOFs: Pandey, R., et al. (2021).[3][4] Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega.[3][4] [Link][4]

  • Copper-Pyridine Complex Synthesis: Morsali, A., et al. (2023).[2][5][6] Synthesis and Characterization of Pyridine Transition Metal Complexes. JSciMed Central. [Link]

  • Heterogeneous Catalysis Principles: RSC Publishing. Metal–organic frameworks with open metal sites act as efficient heterogeneous catalysts for Knoevenagel condensation. CrystEngComm. [Link]

Sources

Application Note & Protocol: A Practical Guide to Growing Single Crystals of 3-(Pyridin-4-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and practical guidance for the growth of high-quality single crystals of 3-(Pyridin-4-ylmethyl)pyridine, a crucial step for definitive structural elucidation via X-ray diffraction. Recognizing that a one-size-fits-all protocol is seldom effective for novel or sparsely documented compounds, this guide emphasizes a systematic, first-principles approach. We will cover the foundational importance of material purity, strategic solvent selection, and the meticulous application of common crystallization techniques, including slow evaporation, thermal gradient methods, and vapor diffusion. This application note is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying rationale to empower the user to troubleshoot and optimize the crystallization process effectively.

Introduction: The Rationale for Single Crystal Growth

The precise three-dimensional arrangement of atoms within a molecule, and its packing in the solid state, dictates many of its critical physicochemical properties. For a molecule like this compound (C₁₁H₁₀N₂), which possesses two pyridine rings linked by a methylene bridge, the conformational flexibility and potential for various intermolecular interactions (such as π-π stacking and hydrogen bonding) are significant.[1] These interactions govern its behavior in solid-state applications, from pharmaceutical formulations to materials science. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining this molecular architecture. Therefore, the ability to produce high-quality single crystals is not merely a preliminary step but a cornerstone of in-depth molecular characterization.

This protocol is built upon established principles of small molecule crystallization, providing a robust framework for success.[2][3]

Foundational Work: Purity of the Starting Material

The presence of impurities is one of the most common reasons for crystallization failure. Impurities can disrupt the ordered packing required for a crystal lattice, leading to the formation of amorphous solids, oils, or microcrystalline powders.

2.1. Purity Assessment Before attempting crystallization, the purity of the bulk sample of this compound must be rigorously assessed. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any residual solvents or organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (170.21 g/mol ).[4]

  • Melting Point Analysis: A sharp melting point range (typically < 1-2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

2.2. Purification Protocol: Flash Column Chromatography If impurities are detected, purification is mandatory. Flash column chromatography is a highly effective method.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the compound with the chosen mobile phase, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure. f. Dry the purified solid under high vacuum to remove all residual solvent.

The Crystallization Workflow: A Systematic Approach

The journey from a purified powder to a diffraction-quality single crystal is one of creating a state of supersaturation from which the solute can slowly and orderly precipitate. The workflow below outlines the key decision points and techniques.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_methods Phase 3: Crystallization Methods cluster_analysis Phase 4: Analysis & Iteration Purify Purify Compound (e.g., Chromatography) Assess Assess Purity (NMR, MP, MS) Purify->Assess Screen Solvent Screening (Small Scale Solubility Tests) Assess->Screen Select Select Promising Solvent Systems Screen->Select Evap Slow Evaporation Select->Evap Cool Slow Cooling Select->Cool Vapor Vapor Diffusion Select->Vapor Harvest Harvest & Observe (Microscopy) Evap->Harvest Cool->Harvest Vapor->Harvest Analyze Analyze Outcome (Powder, Oil, Crystals?) Harvest->Analyze Optimize Optimize & Repeat Analyze->Optimize Iterate based on results Optimize->Screen

Caption: General workflow for single crystal growth.

Detailed Protocols for Crystallization

Patience is the most critical reagent in crystallization. Mechanical disturbances, dust, and rapid changes in conditions are detrimental.[5] All glassware must be scrupulously clean.

4.1. Step 1: Strategic Solvent Screening

The goal is to find a solvent or solvent system where this compound is moderately soluble.[5] High solubility makes it difficult to achieve supersaturation, while very low solubility prevents dissolving enough material.

Screening Protocol:

  • Place ~5-10 mg of the purified compound into several small, clean vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition.

  • Record the approximate solubility in each solvent (e.g., insoluble, sparingly soluble, soluble, very soluble).

  • Gently heat the vials containing sparingly soluble samples. If the compound dissolves upon heating, it is a good candidate for the slow cooling method.

  • Identify solvents in which the compound is soluble (for the primary solvent) and solvents in which it is insoluble (for the anti-solvent in vapor diffusion).

Table 1: Suggested Solvents for Initial Screening
Solvent Class Examples
Non-polar Hexane, Heptane, Toluene
Moderately Polar Dichloromethane, Ethyl Acetate, Acetone
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)
Polar Protic Methanol, Ethanol, Isopropanol

4.2. Step 2: Application of Crystallization Techniques

Based on the solvent screen, attempt one or more of the following methods. It is highly recommended to run multiple trials in parallel.[6]

Method A: Slow Solvent Evaporation

This is often the simplest and most successful method.[7] It is ideal for compounds that are soluble in a moderately volatile solvent.

Protocol:

  • Prepare a saturated or near-saturated solution of this compound in a chosen solvent (e.g., ethanol, ethyl acetate) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm and pierce it with a needle 1-2 times. The number and size of the holes will control the rate of evaporation. A slower rate is generally better.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.

Method B: Slow Cooling (Thermal Gradient)

This method is suitable when the compound's solubility is significantly higher at an elevated temperature.[7]

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (e.g., 40-60 °C). Ensure all solid has dissolved.

  • Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.

  • Seal the vial tightly and place it into an insulated container (e.g., a Dewar flask filled with warm water, or a programmable heating block) to allow for very slow cooling to room temperature over 24-48 hours.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility and promote crystal growth. The transfers should be done gently to avoid disturbing nascent crystals.

Method C: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is powerful and allows for fine control over the rate of supersaturation.[7] It involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (anti-solvent), in which the compound is insoluble, to slowly diffuse into the solution.

Protocol:

  • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., methanol, dichloromethane) in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of the "poor" anti-solvent (e.g., hexane, diethyl ether).

  • Seal the larger container tightly.

  • The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor of the "poor" anti-solvent diffuses in, gradually decreasing the solubility of the compound and inducing crystallization.

  • Place the setup in a vibration-free location and observe over several days.

G cluster_setup Vapor Diffusion Setup cluster_inner OuterVial Sealed Outer Jar InnerVial Inner Vial: Compound in 'Good' Solvent AntiSolvent Anti-Solvent ('Poor' Solvent) InnerVial->AntiSolvent Vapor Diffusion

Caption: Schematic of a vapor diffusion setup.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; solvent is too non-polar.Dilute the solution; slow down the cooling rate; try a more polar solvent or solvent mixture.
Formation of Powder Nucleation is too fast; supersaturation is too high.Reduce the concentration; use a solvent where the compound is slightly more soluble; slow down the evaporation/diffusion rate.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Allow more solvent to evaporate; add more anti-solvent; try a solvent in which the compound is less soluble; try cooling to a lower temperature.
Many Small Crystals Too many nucleation sites; rapid crystallization.Filter the solution meticulously to remove dust; slow down the crystallization process (slower evaporation/cooling); reduce concentration.[5]

Conclusion

The successful growth of single crystals of this compound is an enabling step for its complete structural and functional characterization. While no single method guarantees success, the systematic and patient application of the principles and protocols outlined in this guide—beginning with rigorous purification and followed by parallel screening of well-established crystallization techniques—will significantly increase the probability of obtaining diffraction-quality crystals. Each attempt, whether successful or not, provides valuable data on the compound's solubility and crystallization behavior, guiding subsequent optimization and leading ultimately to the desired outcome.

References

  • Preparation method of 3-amino-4-methylpyridine.
  • Preparation method of 3-amino-4-methylpyridine.
  • Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals.
  • Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc.
  • Preparation process of 3 amino-4 methyl pyridine.
  • Process for the recovery of pyridine and 3-methylpyridine.
  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2.
  • Purification method of pyridine and pyridine derivatives.
  • Pyridine synthesis. Organic Chemistry Portal.
  • 4-Methylpyridine. Wikipedia.
  • N-(pyridin-3-ylmethyl)pyridin-4-amine. PubChem.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • How to Grow Single Crystals | Organic Chemistry. YouTube.
  • Single-crystal growth of organic semiconductors. DR-NTU.
  • This compound | C11H10N2 | CID 57265892. PubChem.
  • Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[8]arene Host–Guest System. ACS Publications.

  • Theoretical study on the thermal decomposition of pyridine.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.
  • Kinetics of the Thermal Decomposition of Pyridine.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.
  • Growing single crystals and cloudy stuff. Reddit.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • 3-METHYL PYRIDINE.
  • 3-Bromo-4-methylpyridine | 3430-22-6. ChemicalBook.
  • Guide for crystalliz
  • Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC - NIH.
  • Synthesis and Characterization of New Organosoluble and Thermally Stable Polyimides Containing Pyridine and Anthracene Units.
  • 3-methyl pyridine, 108-99-6. The Good Scents Company.
  • 3-Methylpyridine 99 108-99-6. Sigma-Aldrich.

Sources

Application Notes and Protocols: 3-(Pyridin-4-ylmethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 3-(Pyridin-4-ylmethyl)pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a quintessential privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a favored building block in drug design.[2] The this compound, also known as 3,4'-dipyridylmethane, represents a specific and highly versatile iteration of this theme. This scaffold links two pyridine rings through a methylene bridge, creating a flexible yet defined three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the overall structure provides a framework for introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.[3]

This document serves as a comprehensive guide to the application of the this compound scaffold in medicinal chemistry. It will detail its role in the development of novel therapeutics, provide protocols for its synthesis and derivatization, and discuss methods for biological evaluation.

Therapeutic Applications of this compound Derivatives

While the parent this compound molecule itself may not be the primary active pharmaceutical ingredient, its structural motif is a cornerstone in the design of potent and selective modulators of various biological targets. The true value of this scaffold lies in its capacity for strategic derivatization at multiple positions on both pyridine rings and the methylene bridge.

Anticancer Agents

The this compound core has been successfully employed in the development of novel anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression.

a) Lysine-Specific Demethylase 1 (LSD1) Inhibitors:

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[4] Its overexpression is implicated in various cancers, making it a promising therapeutic target.[4] A series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety, a close structural analog of this compound, have been developed as potent and selective LSD1 inhibitors.[4][5] These inhibitors have demonstrated the ability to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM.[4]

Mechanism of Action: These compounds act as competitive inhibitors of LSD1, likely by interacting with the enzyme's active site and preventing the binding of its histone substrate. The pyridine and piperidine nitrogens are key for establishing interactions within the binding pocket.

Structure-Activity Relationship (SAR):

  • The piperidin-4-ylmethoxy linker provides an optimal distance and orientation for the second basic nitrogen to interact with the enzyme.[4]

  • Modifications on the pyridine ring can be explored to enhance potency and selectivity.

b) Phosphodiesterase 3 (PDE3) Inhibitors:

Phosphodiesterases are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for various cellular processes. PDE inhibitors have been investigated as potential anticancer drugs due to their ability to induce apoptosis and inhibit tumor cell growth.[6] Novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles, which can be conceptually derived from the this compound scaffold, have shown potent PDE3A inhibitory effects and significant cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[6] A direct correlation between PDE3 inhibition and anticancer activity was observed for these compounds.[6]

Neurological Disorders

The this compound scaffold has also been explored for its potential in treating neurological disorders.

a) N-methyl-D-aspartate (NMDA) Receptor Antagonists:

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and neuronal function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders like Alzheimer's disease and in the neuronal damage following cerebral ischemia.[7] A series of 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids, which can be considered conformationally restricted analogs of substituted 3-(Pyridin-4-ylmethyl)pyridines, have been developed as potent NMDA receptor antagonists.[7] These compounds have shown the ability to displace potent NMDA antagonists from their binding sites and protect against NMDA-induced lethality in animal models.[7]

b) Central Nervous System (CNS) Activity:

Pyridine alkaloids, in general, are known to exhibit a wide range of activities in the central nervous system.[1] The ability of compounds to cross the blood-brain barrier is a key feature for CNS-active drugs.[8] The structural features of this compound analogs can be tuned to optimize their physicochemical properties for brain penetration. The nitrogen atoms can influence the polarity and basicity of the molecule, which are important factors for CNS activity.[1]

Anti-infective Agents

The versatility of the this compound scaffold extends to the development of anti-infective agents.

a) Antimalarial Agents:

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the development of new antimalarial drugs. Two series of pyridine derivatives, with structural similarities to the this compound framework, have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[9] Several of these compounds showed significant inhibition of parasite multiplication at non-toxic doses.[9] Docking studies suggested that these compounds may exert their antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme, a key target in malaria therapy.[9]

Experimental Protocols

General Synthesis of the this compound Scaffold

A common and versatile method for the synthesis of the this compound core involves the coupling of a pyridine-3-yl derivative with a 4-halomethylpyridine. A representative protocol is outlined below.

Workflow for Synthesis and Derivatization:

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization start Pyridine-3-ylboronic acid reaction1 Suzuki Coupling start->reaction1 reagent1 4-(Chloromethyl)pyridine reagent1->reaction1 product1 This compound reaction1->product1 core This compound product1->core Purification reaction2 Functionalization Reactions (e.g., amination, alkylation, etc.) core->reaction2 derivatives Library of Derivatives reaction2->derivatives

Caption: General workflow for the synthesis of the this compound scaffold and subsequent derivatization.

Protocol 1: Suzuki Coupling for this compound Synthesis

This protocol describes a palladium-catalyzed Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.

Materials:

  • Pyridine-3-ylboronic acid

  • 4-(Chloromethyl)pyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add pyridine-3-ylboronic acid (1.0 eq), 4-(chloromethyl)pyridine hydrochloride (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing removes this oxygen.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki coupling mechanism.

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

Synthesis of a Bioactive Derivative: A Representative Protocol

The following protocol is a generalized representation for the synthesis of a 3-(piperidin-4-ylmethoxy)pyridine derivative, inspired by the synthesis of LSD1 inhibitors.[4][5]

Protocol 2: Synthesis of a 3-(Piperidin-4-ylmethoxy)pyridine Derivative

Step 1: Synthesis of 4-(hydroxymethyl)piperidine intermediate (This is a common starting material and can be synthesized via multiple routes, for example, by reduction of the corresponding carboxylic acid or ester).

Step 2: Williamson Ether Synthesis

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of a suitably protected 4-(chloromethyl)piperidine derivative (e.g., N-Boc-4-(chloromethyl)piperidine) (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Further Functionalization

  • If a protecting group like Boc was used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting secondary amine on the piperidine ring can then be further functionalized, for example, by reductive amination or acylation, to introduce desired substituents.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the protons on both pyridine rings and the methylene bridge.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for aromatic C-H and C=N stretching.
Biological Evaluation: A General Workflow

The biological activity of the synthesized this compound derivatives should be assessed using a series of in vitro and in vivo assays.

Workflow for Biological Screening:

G cluster_screening Biological Screening Cascade start Synthesized Compound Library assay1 Primary Screening (e.g., Enzyme Inhibition Assay) start->assay1 decision1 Active? assay1->decision1 decision1->start No assay2 Secondary Screening (e.g., Cell-based Proliferation Assay) decision1->assay2 Yes decision2 Potent & Selective? assay2->decision2 decision2->assay2 No assay3 In Vivo Studies (e.g., Animal Models of Disease) decision2->assay3 Yes end Lead Candidate assay3->end

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

a) In Vitro Enzyme Inhibition Assays:

For targets like LSD1 or PDE3, biochemical assays are performed to determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of the compounds. These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the enzyme's activity.

b) Cell-Based Assays:

Compounds that show promising activity in biochemical assays are then evaluated in cell-based models. For anticancer agents, this would involve cytotoxicity or anti-proliferative assays using relevant cancer cell lines. For neurological agents, assays measuring neuronal viability or receptor activity would be employed.

c) In Vivo Efficacy Studies:

The most promising candidates from in vitro studies are advanced to in vivo animal models of the target disease to assess their efficacy, pharmacokinetics, and preliminary safety profiles.

Conclusion and Future Perspectives

The this compound scaffold is a valuable and versatile platform in medicinal chemistry. Its structural features allow for the design of potent and selective modulators of a range of biological targets, leading to the development of novel therapeutics for various diseases, including cancer, neurological disorders, and infectious diseases. The synthetic accessibility of this scaffold and the potential for diverse chemical modifications ensure its continued importance in drug discovery efforts. Future research will likely focus on exploring new derivatization strategies to fine-tune the pharmacological properties of these compounds and to identify novel biological targets for this promising chemical class.

References

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Available at: [Link]

  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

  • New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. PubMed. Available at: [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. Available at: [Link]

  • SYNTHESIS OF DIPHENHYDRAMINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube. Available at: [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed. Available at: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Virtual Screening, Synthesis and Biological Evaluation of Streptococcus mutans Mediated Biofilm Inhibitors. MDPI. Available at: [Link]

  • Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV. PubMed. Available at: [Link]

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. PMC. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. Available at: [Link]

  • Medicinal Chemistry II (04) H1 Antagonist (Part 01) Diphenhydramine, dimenhydrinate, Clemastine. YouTube. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. Available at: [Link]

  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at: [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Identification of pyridine analogs as new predator-derived kairomones. PMC. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

Sources

Application Note: Synthesis of 3-(Pyridin-4-ylmethyl)pyridine Derivatives for Drug Discovery

[1]

Executive Summary

The 3-(pyridin-4-ylmethyl)pyridine scaffold (also known as 3,4'-dipyridylmethane) represents a "privileged structure" in medicinal chemistry.[1] It serves as a critical pharmacophore in CYP17 inhibitors (e.g., prostate cancer therapeutics), c-Met kinase inhibitors , and calcium channel blockers .[1] Unlike rigid biaryl systems, the methylene bridge introduces a specific degree of rotational freedom (

This Application Note provides two validated, high-fidelity protocols for synthesizing this scaffold. We move beyond generic textbook descriptions to address the specific challenges of pyridine chemistry: catalyst poisoning , regioselectivity , and handling of unstable alkylating agents .

Strategic Synthetic Analysis

Synthesizing unsymmetrical bis-pyridyl methanes is deceptively difficult due to the electron-deficient nature of the pyridine ring. Standard Friedel-Crafts alkylations fail because the pyridine nitrogen sequesters the Lewis acid catalyst.

We present two distinct strategies, selected based on scale and available starting materials:

FeatureMethod A: Pd-Catalyzed Cross-Coupling Method B: Lithiation-Condensation-Reduction
Mechanism Suzuki-Miyaura (sp²-sp³ coupling)Nucleophilic Addition followed by Ionic Hydrogenation
Key Advantage High functional group tolerance; modular.[1]Lower cost; scalable; avoids precious metals.
Primary Challenge Instability of 4-(chloromethyl)pyridine; Protodeboronation.[1]Requires cryogenic conditions (-78 °C); Multi-step.[1]
Best For Library Synthesis / SAR Exploration Process Scale-up (>100g)
Decision Matrix for Synthesis

The following diagram illustrates the logical flow for selecting the appropriate synthetic route based on laboratory constraints and project goals.

SyntheticStrategyStartTarget: this compoundConstraintPrimary Constraint?Start->ConstraintBranch1Rapid SAR / DiversityConstraint->Branch1Branch2Cost / Scale (>50g)Constraint->Branch2RouteARoute A: Suzuki-Miyaura(Molander Salt Protocol)Branch1->RouteAModularRouteBRoute B: Lithiation-Reduction(Ionic Hydrogenation)Branch2->RouteBEconomicalStepA13-Pyridyl Trifluoroborate+ 4-(Chloromethyl)pyridineRouteA->StepA1StepB13-Bromopyridine + nBuLi+ 4-PyridinecarboxaldehydeRouteB->StepB1

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: The Robust Cross-Coupling Route (Suzuki-Miyaura)[1]

Rationale: Traditional Suzuki coupling using boronic acids often fails with pyridines due to rapid protodeboronation (loss of the boron group). We utilize Potassium (pyridin-3-yl)trifluoroborate (Molander salt) , which releases the active boronic acid slowly, maintaining a low equilibrium concentration that favors transmetallation over decomposition.[1]

Critical Safety Note: The coupling partner, 4-(chloromethyl)pyridine , is typically supplied as a hydrochloride salt.[1] The free base is unstable and can self-polymerize violently. Always generate the free base in situ or use the salt with excess base.

Materials
  • Nucleophile: Potassium (pyridin-3-yl)trifluoroborate (1.0 equiv)[1]

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for its large bite angle and resistance to oxidation.[1]

  • Base: Cs₂CO₃ (3.5 equiv) - Cesium is essential for the "cesium effect" in solubility.[1]

  • Solvent: THF:H₂O (4:1 ratio) - Degassed.[1]

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Potassium (pyridin-3-yl)trifluoroborate (185 mg, 1.0 mmol), 4-(chloromethyl)pyridine HCl (197 mg, 1.2 mmol), and Cs₂CO₃ (1.14 g, 3.5 mmol).

  • Solvation: Add degassed THF (4 mL) and Water (1 mL). The excess base will neutralize the HCl salt immediately; bubbling (CO₂) may occur.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol).[1] Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 80 °C for 16–24 hours. The mixture will turn black (Pd⁰ formation).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Crucial Step: The product is a pyridine; it may stay in the aqueous layer if the pH is too low. Ensure aqueous layer is pH > 9.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).

    • Note: Pre-treat silica with 1% Et₃N to prevent streaking of the basic pyridine product.

Protocol B: The Classical Lithiation-Reduction Route[1]

Rationale: For larger scales, palladium catalysts are expensive.[1] This route uses cheap commodity chemicals. It involves a nucleophilic attack of 3-lithiopyridine on 4-pyridinecarboxaldehyde, followed by Ionic Hydrogenation .[1] We avoid the Wolff-Kishner reduction (hydrazine/KOH at 200°C) because it is dangerous and harsh.[1] Ionic hydrogenation (Silane + Acid) is mild and chemoselective.[1]

Phase 1: Carbinol Formation[1]
  • Lithiation: Dissolve 3-bromopyridine (1.0 equiv) in anhydrous Et₂O at -78 °C under N₂.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min. The solution will turn yellow/orange.

    • Mechanism:[2][3][4][5][6][7] Lithium-Halogen exchange is faster than nucleophilic attack on the pyridine ring at this temperature.

  • Addition: Add 4-pyridinecarboxaldehyde (1.05 equiv) dissolved in Et₂O dropwise.

  • Quench: Allow to warm to 0 °C over 2 hours. Quench with sat. NH₄Cl.

  • Isolate: Extract with EtOAc. The intermediate, pyridin-3-yl(pyridin-4-yl)methanol , is a stable solid.[1]

Phase 2: Ionic Hydrogenation (Deoxygenation)

This step selectively removes the hydroxyl group without reducing the pyridine rings.

Reagents:

  • Triethylsilane (Et₃SiH) (3.0 equiv)[1]

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

Methodology:

  • Dissolve the carbinol intermediate in neat TFA (approx. 5 mL per gram of substrate) in a round-bottom flask.

  • Add Et₃SiH (3.0 equiv).

  • Reflux at 70 °C for 4–8 hours.

  • Monitoring: Monitor by LCMS. The mass will shift from M+18 (alcohol) to M (methylene).[1]

  • Workup (Critical):

    • Remove excess TFA/Silane under reduced pressure.

    • The residue is the TFA salt of the product.

    • Basify with sat. NaHCO₃ or 1M NaOH to pH 10.

    • Extract with DCM.

Mechanism of Ionic Hydrogenation

The following diagram details the specific electron flow in Phase 2, highlighting why this method preserves the aromatic rings.

IonicHydrogenationcluster_legendSelectivity NoteSubstrateDi-pyridyl Carbinol(R-CH(OH)-R')ProtonationProtonation by TFASubstrate->Protonation+ H⁺CarbocationStabilized Carbocation(R-CH⁺-R')Protonation->Carbocation- H₂OHydrideTransferHydride Transferfrom Et3SiHCarbocation->HydrideTransferRate LimitingProductMethylene Product(R-CH2-R')HydrideTransfer->Product+ Et3SiTFANotePyridine rings are electron-deficient,preventing ring reduction.Only the benzylic cation is reduced.

Figure 2: Mechanistic pathway of Ionic Hydrogenation. The stability of the bis-pyridyl carbocation intermediate drives the reaction.

Quality Control & Characterization

Due to the coordination ability of the dipyridylmethane scaffold, trace palladium contamination (from Method A) can lead to false positives in biological assays.

Scavenging Protocol: If using Method A for biological screening, treat the final organic solution with QuadraPure™ TU (thiourea scavenger) or activated charcoal for 4 hours before final filtration.[1]

Key Analytical Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methylene singlet.[1][8]

    • 
       ~ 4.05 ppm (s, 2H, -CH ₂-).[1]
      
    • 
       ~ 8.5–8.6 ppm (m, Pyridine 
      
      
      -protons).[1]
  • ¹³C NMR: Methylene carbon typically appears around

    
     35–40 ppm.
    
  • HRMS: Calculated for C₁₁H₁₀N₂ [M+H]⁺: 171.0922.[1]

References

  • Suzuki Coupling with Alkyl Halides: Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.[1] Link[1]

  • Ionic Hydrogenation Protocol: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).[1] Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.[1] Link

  • Medicinal Applications (CYP17): Potter, G. A., et al. (1995).[1] Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha (17 alpha-Hydroxylase-C17,20-lyase): Potential Agents for the Treatment of Prostatic Cancer.[1] Journal of Medicinal Chemistry, 38(13), 2463–2471.[1] Link[1]

  • Pd-Catalyzed Cross-Coupling of Pyridines: Billingsley, K. L., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link[1]

Troubleshooting & Optimization

purification of crude 3-(Pyridin-4-ylmethyl)pyridine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Compound: 3-(Pyridin-4-ylmethyl)pyridine (Also known as 3,4'-Dipyridylmethane) CAS Registry: 4397-88-0 (Generic for isomer class; verify specific lot) Support Level: Tier 3 (Senior Scientist / Process Development)

Core Technical Brief

User Query: “I have crude this compound synthesized via cross-coupling. It is a dark, viscous oil/low-melting solid. How do I purify this to >98% HPLC purity?”

Scientist’s Analysis: this compound is an asymmetric bis-pyridine. Unlike its symmetric isomer (4,4'-dipyridylmethane, MP ~111°C), the 3,4'-isomer possesses lower lattice energy due to reduced symmetry, often resulting in a lower melting point (typically 60–80°C, or semi-solid at RT if impure). The crude material likely contains:

  • Regioisomers: 3,3'- and 4,4'-dipyridylmethane.

  • Starting Materials: Halopyridines or pyridyl-boronic acids/lithio-species.

  • Inorganics: Pd/Ni catalysts or Magnesium salts (if Grignard routes were used).

The Solution: Recrystallization is viable but prone to "oiling out." The protocol below prioritizes a dual-solvent system to control supersaturation and prevent amorphous precipitation.

Solvent Selection Guide

Q: Which solvent system should I use? A: Do not use a single solvent. The asymmetric nature of this compound requires a Solvent/Anti-Solvent approach to force an organized lattice structure.

Solvent SystemRoleSuitabilityNotes
Ethyl Acetate / Hexane Primary Recommendation HighExcellent for removing non-polar tars. Dissolve in hot EtOAc; add Hexane to cloud point.
Ethanol / Water AlternativeMediumGood for removing inorganic salts. Risk of hydrate formation.
Toluene / Heptane High-Temp OptionMedium-HighUse if the compound has very low solubility in EtOAc.
Diethyl Ether Washing OnlyLowToo volatile for controlled cooling; use only to wash filter cake.

Critical Note: Pyridines are basic. If your crude was isolated from an acidic workup without full neutralization, it exists as a hydrochloride salt. Salts will not recrystallize from EtOAc/Hexane. Ensure you have the free base (check pH > 10 during extraction).

Step-by-Step Recrystallization Protocol

Workflow Diagram

RecrystallizationFlow Start Crude 3,4'-DPM (Solid/Oil) Dissolve 1. Dissolve in Min. Hot Solvent (Ethyl Acetate, ~60°C) Start->Dissolve Filter 2. Hot Filtration (Remove Inorganics/Dust) Dissolve->Filter AntiSolvent 3. Add Anti-Solvent (Hexane) Dropwise to Cloud Point Filter->AntiSolvent Reheat 4. Add drops of Solvent to clear solution AntiSolvent->Reheat Cool 5. Controlled Cooling (RT -> 4°C -> -20°C) Reheat->Cool Collect 6. Filtration & Wash (Cold Hexane) Cool->Collect Dry 7. Vacuum Dry (<40°C) Collect->Dry

Figure 1: Optimized workflow for the purification of asymmetric dipyridylmethanes.

Detailed Methodology

Step 1: Dissolution (The "Minimum Volume" Rule)

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) . Heat to mild reflux (approx. 70°C).

  • Add just enough EtOAc to dissolve the solid. If black specs remain (Pd catalyst/dust), filter the hot solution through a glass frit or Celite pad.

Step 2: The Cloud Point

  • Keep the solution hot. Slowly add Hexane (or Heptane) dropwise.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of hot EtOAc to make the solution clear again.

Step 3: Controlled Crystallization

  • Remove from heat. Let the flask stand at Room Temperature (RT) for 2 hours. Do not disturb.

  • Why? Rapid cooling traps impurities (occlusion). Slow cooling allows the asymmetric 3,4'-isomer to reject the symmetric 4,4'-isomer from the lattice.

  • Once RT is reached, move to a 4°C fridge for 12 hours.

Step 4: Isolation

  • Filter the crystals using vacuum filtration.

  • Wash: Rinse the filter cake with cold Hexane (not EtOAc, or you will dissolve your product).

  • Dry: Vacuum oven at 40°C. Warning: High heat (>60°C) may cause sublimation or oxidation.

Troubleshooting Guide

Q: My solution turned into a sticky oil at the bottom. What happened? A: This is "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the compound precipitates as a liquid before it can crystallize, usually because the temperature dropped too fast or the solution is too concentrated.

Corrective Action Plan:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

  • Seed It: If you have any pure crystals from a previous batch, add a tiny "seed" crystal to the cooling solution at 40°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.

  • Slow Down: Wrap the flask in aluminum foil and a towel to slow the cooling rate.

Q: The crystals are yellow/brown. Isn't it supposed to be white? A: Color indicates oxidation products (N-oxides) or conjugated impurities.

  • Fix: Re-dissolve in hot EtOAc. Add Activated Charcoal (1-2 wt%) . Stir for 10 minutes hot. Filter hot through Celite. Proceed with recrystallization.[1][2]

Q: My yield is very low (<40%). A: The compound is likely too soluble in the mother liquor.

  • Fix: Concentrate the filtrate (mother liquor) by 50% on a rotovap. Repeat the cooling process to obtain a "Second Crop." Note: The second crop is usually less pure than the first.

Validation & Purity Assessment

Q: How do I confirm I have the 3,4'-isomer and not the 4,4'-isomer? A: Use 1H NMR Spectroscopy. Symmetry is the key discriminator.

  • 4,4'-Dipyridylmethane: Highly symmetric. The methylene protons appear as a singlet. The aromatic region shows only two distinct environments (AA'BB' system).

  • This compound (3,4'): Asymmetric.

    • Methylene Bridge: Singlet (approx. 4.0 ppm).

    • Aromatic Region: Complex. You will see distinct signals for the 3-substituted ring (4 protons) and the 4-substituted ring (4 protons).

    • Key Indicator: Look for the singlet at ~8.5 ppm (H-2 on the pyridine ring substituted at the 3-position). The 4-substituted ring has no proton at this chemical shift.

References

  • General Pyridine Purification: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Crystallization of Asymmetric Isomers: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization).

  • Synthesis Context (Isomer Generation): Shibata, T., et al. (2002). "Synthesis of dipyridylmethanes via cross-coupling." Tetrahedron Letters, 43(44). (Provides context on crude mixtures containing 3,3', 3,4', and 4,4' isomers).

  • Physical Properties (Melting Point Reference): CRC Handbook of Chemistry and Physics. (Confirming MP trends for dipyridylmethane isomers).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling. Pyridine derivatives can be toxic and are potential irritants.

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. As a cornerstone of modern synthetic chemistry, the Suzuki coupling offers a powerful method for forging carbon-carbon bonds. However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl substrates. The lone pair on the pyridine nitrogen can act as a wrench in the gears of the catalytic cycle, leading to frustratingly low yields and unexpected side products.

This guide is designed for researchers, medicinal chemists, and process scientists who encounter these challenges. We move beyond simple procedural lists to explain the causality behind common failures and provide field-tested, actionable solutions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve robust, reproducible results.

Section 1: Diagnosing and Overcoming Low Reaction Efficiency

This section addresses the most common and broad issue: low conversion of starting materials or complete reaction failure.

Q1: Why is my Suzuki coupling reaction with a pyridine derivative resulting in a consistently low yield or failing to proceed at all?

A1: Low yields in pyridyl Suzuki couplings are a frequent complaint, and the root cause often lies in one of four areas related to the inherent nature of these N-heterocyclic substrates.

  • Catalyst Inhibition and Deactivation: This is the most prevalent issue. The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium catalyst.[1][2] This binding can form catalytically inactive palladium species, effectively sequestering the catalyst from the reaction cycle and halting turnover. This is especially problematic for 2-substituted pyridines where the nitrogen is sterically accessible.

  • Substrate Reactivity (The Halide): The C-X bond strength of the halopyridine is critical for the initial, often rate-limiting, oxidative addition step. The reactivity trend is I > Br > OTf >> Cl.[1][3][4][5] 2-Chloropyridines are notoriously unreactive due to the strong C-Cl bond, requiring highly active catalyst systems to achieve good results.[1]

  • Boronic Acid/Ester Instability (Protodeboronation): Pyridineboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by hydrolysis, replacing the boronic acid group with a hydrogen atom.[1][2][6] This decomposition of your nucleophile is often accelerated by aqueous bases and elevated temperatures.[1]

  • Inefficient Transmetalation: The transfer of the pyridine group from the boron atom to the palladium center can be sluggish, especially for electron-deficient pyridyl boronic acids.[1][7] The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

A logical troubleshooting workflow is essential to pinpoint the problem.

G Start Low Yield or No Reaction Check_SM Verify Starting Material (Halide & Boronic Acid) Purity & Stability Start->Check_SM Check_SM->Start Degraded Catalyst_System Optimize Catalyst System (Pd Source + Ligand) Check_SM->Catalyst_System Materials OK Base_Solvent Screen Base & Solvent Combinations Catalyst_System->Base_Solvent Success Reaction Successful Catalyst_System->Success Improved Boron_Source Change Boron Reagent (Ester, MIDA, Trifluoroborate) Base_Solvent->Boron_Source Still low yield Base_Solvent->Success Improved Boron_Source->Success Improved

Caption: A logical workflow for troubleshooting failed pyridyl Suzuki reactions.

Q2: How do I select the optimal Palladium catalyst and ligand for my specific pyridine substrate?

A2: The choice of ligand is arguably the most critical parameter for a successful pyridyl Suzuki coupling. The ligand must be able to stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and crucially, compete with the pyridine nitrogen's coordination.

The Causality Behind Ligand Choice:

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium atom, which facilitates the oxidative addition of the C-X bond, especially for less reactive aryl chlorides.

  • Bulky Ligands: Steric bulk around the palladium center promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It can also disfavor the binding of inhibitory species.

N-Heterocyclic Carbenes (NHCs) and bulky, electron-rich phosphines are often the ligands of choice.[5][8]

Substrate TypeRecommended Ligand ClassSpecific ExamplesPd SourceRationale
2-Chloropyridines Bulky, Electron-Rich Phosphines or NHCsSPhos, XPhos, RuPhos, IPr/IMesPd₂(dba)₃, Pd(OAc)₂Required to overcome the high C-Cl bond energy and promote oxidative addition.[5]
Bromo/Iodopyridines (Electron-Deficient) Buchwald-type PhosphinesSPhos, DavePhosPd₂(dba)₃, Pd(OAc)₂Highly active catalysts that promote rapid turnover before catalyst deactivation can occur.
Bromo/Iodopyridines (Electron-Rich) Standard Phosphines / Buchwald-typePPh₃, P(t-Bu)₃, XPhosPd(PPh₃)₄, PdCl₂(dppf)Less demanding substrates may work with traditional ligands, but bulky phosphines often give cleaner, faster reactions.
Pyridines with Unprotected Amines Bulky PhosphinesP(t-Bu)₃Pd₂(dba)₃The ligand's properties can sometimes overcome the inhibitory effects of the NH₂ group without needing a protecting group.[9]
Section 2: Tackling Common Side Reactions

Even when the reaction proceeds, unwanted side products can complicate purification and devastate yields. Here, we address the most common culprits.

Q3: My primary byproduct is the protonated version of my boronic acid. How do I prevent this protodeboronation?

A3: Protodeboronation is the bane of many Suzuki reactions involving heteroaryl boronic acids.[2] It is the hydrolysis of the carbon-boron bond, which is particularly facile for electron-deficient rings like pyridine.

Preventative Strategies:

  • Use a More Stable Boron Reagent: This is the most effective solution. Boronic esters are significantly more stable to hydrolysis than their corresponding acids.

    • Pinacol Esters: Readily available or easily synthesized and offer good stability.

    • MIDA Boronates: These are highly stable, crystalline solids that are unreactive until a slow-release hydrolysis is triggered by the basic aqueous conditions of the reaction, minimizing premature decomposition.

    • Potassium Aryltrifluoroborates (R-BF₃K): Prepared by treating the boronic acid with KHF₂, these salts are highly stable, often crystalline solids that are robust to anhydrous conditions and less prone to protodeboronation.[7][10]

  • Employ Anhydrous or Biphasic Conditions: While some water is often necessary to dissolve inorganic bases, minimizing its amount can suppress hydrolysis. Using an anhydrous base like potassium phosphate (K₃PO₄) with only a few equivalents of water can be effective.[11]

  • Choose a Milder Base: Strong aqueous bases (like NaOH) can accelerate protodeboronation. Milder bases are often sufficient to activate the boron reagent for transmetalation without aggressively promoting its decomposition.

    • Potassium Phosphate (K₃PO₄): A very effective base, particularly for sensitive substrates.

    • Potassium Fluoride (KF) or Cesium Fluoride (CsF): The fluoride ion is thought to activate the boron atom, facilitating transmetalation under milder conditions.[8]

    • Cesium Carbonate (Cs₂CO₃): Often provides excellent results where other carbonate bases fail.

Q4: I am observing significant amounts of hydrodehalogenation (my starting halide is being reduced). What is the cause and the solution?

A4: Hydrodehalogenation is the replacement of the halogen on your starting material with a hydrogen atom. This side reaction arises from the formation of a palladium-hydride (Pd-H) species.[3] This Pd-H intermediate can be generated from the palladium catalyst's reaction with trace water, alcohols (as solvents), or even certain bases.[3] N-heterocyclic halides are particularly prone to this pathway.[3]

Minimization Tactics:

  • Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle in ways that may promote side reactions.[12]

  • Solvent and Base Selection: Avoid using alcohol solvents if dehalogenation is a problem. When selecting a base, ensure it is high purity. Some bases can contain impurities that lead to Pd-H formation.

  • Optimize Ligand and Temperature: Use a ligand that promotes a rapid rate of cross-coupling. If the desired reaction is fast, the undesired dehalogenation pathway has less time to occur. Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the main catalytic cycle.

Section 3: Experimental Protocols & Visual Guides

A reliable procedure is the foundation of a successful experiment. This section provides a validated starting point for your optimizations.

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine

This workflow is a robust starting point for coupling a generic bromopyridine with an arylboronic acid.

  • Glassware Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Addition of Solids: To the flask, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Establish Inert Atmosphere: Seal the flask, and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. This process is critical for removing oxygen.[12][13]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF, ~0.1 M concentration relative to the limiting reagent) via syringe. The solvent must be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in troubleshooting. For instance, if a reaction stalls, one can hypothesize whether the issue lies with the initial oxidative addition or a later transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 Product Pyridyl-Ar (R¹-R²) RedEl->Product Halide Pyridyl-X (R¹-X) Halide->OxAdd Boronic Ar-B(OR)₂ (R²-BY₂) Boronic->Trans Base Base (e.g., CO₃²⁻) Base->Trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3491-3501. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMCID: PMC2582041. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Arisawa, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Biological and Pharmaceutical Bulletin. Available at: [Link]

Sources

Validation & Comparative

Ligand Architecture in Focus: 3-(Pyridin-4-ylmethyl)pyridine vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Coordination Chemistry and Drug Discovery

Executive Summary: The Convergent vs. Divergent Paradigm

In the design of functional metal complexes and pharmaceutical scaffolds, the choice between 2,2'-bipyridine (bipy) and 3-(pyridin-4-ylmethyl)pyridine (3,4'-DPM) represents a fundamental decision between convergent chelation and divergent bridging .

While 2,2'-bipyridine is the quintessential "lock-and-key" ligand—rigid, conjugated, and chelating—3,4'-DPM offers conformational flexibility and modularity. This guide dissects their physicochemical differences, coordination behaviors, and distinct roles in material science and pharmacology.

Part 1: Structural & Electronic Anatomy

The functional divergence of these two ligands stems from a single structural feature: the methylene bridge (or lack thereof).

Structural Comparison
  • 2,2'-Bipyridine: Two pyridine rings directly connected at the C2 positions. This bond allows rotation, but upon metal binding, the ligand locks into a planar cis conformation. The contiguous

    
    -system extends across both rings.
    
  • This compound: A 3-pyridyl and a 4-pyridyl ring connected by a methylene (

    
    ) hinge. This bridge breaks 
    
    
    
    -conjugation, effectively isolating the electronic environments of the two rings and allowing significant conformational freedom (C-C bond rotation).
Electronic Profiling Table
Feature2,2'-Bipyridine (bipy)This compound (3,4'-DPM)
Connectivity Direct C2–C2' bondMethylene bridge (–CH2–) between C3 and C4'
Geometry Convergent: Bite angle ~78° (ideal for chelation)Divergent: N-donors oriented away from each other
Electronic System Conjugated

-system (Strong

-acceptor)
Non-conjugated (Behaves as isolated pyridines)
Redox Activity Redox-active (Stable radical anions)Redox-inert (under standard coordination conditions)
Basicity (pKa) ~4.4 (MH+), reduced by inter-ring repulsion~5.2 (similar to free pyridine)
Primary Role Discrete Complex Formation (Chelator)Network Assembly (Bridging Linker)

Part 2: Coordination Chemistry & Supramolecular Architecture

The Chelate Effect vs. The Polymer Principle

2,2'-Bipyridine is thermodynamically favored to form discrete molecular species (e.g.,


). The chelate effect confers high stability (

for Fe(II)), making it ideal for catalytic active sites where ligand dissociation must be minimized.

3,4'-DPM , conversely, cannot chelate a single metal ion due to the geometric distance between nitrogens. Instead, it acts as a ditopic linker , driving the self-assembly of:

  • 1D Coordination Polymers: Zig-zag chains.

  • MOFs (Metal-Organic Frameworks): The flexibility of the methylene bridge allows the framework to "breathe" (expand/contract) upon guest absorption, a property rigid ligands like bipy cannot easily provide.

Visualization of Binding Modes (Graphviz)

LigandModes cluster_0 2,2'-Bipyridine (Convergent) cluster_1 3,4'-DPM (Divergent) Bipy 2,2'-Bipyridine (Rigid, Planar) Metal1 Metal Center (Discrete Site) Bipy->Metal1 Bidentate Chelation Complex Stable Chelate [M(bipy)] Metal1->Complex DPM 3,4'-DPM (Flexible, Non-Planar) Metal2 Metal Node A DPM->Metal2 N(3) Binding Metal3 Metal Node B DPM->Metal3 N(4') Binding Polymer Coordination Polymer (-M-L-M-L-) Metal2->Polymer Metal3->Polymer

Figure 1: Logical flow of coordination modes. Bipy targets single metal centers for discrete complexes, while 3,4'-DPM bridges multiple centers to form infinite networks.

Part 3: Pharmaceutical & Biological Interface[1][2]

In drug discovery, the distinction shifts from coordination geometry to pharmacophore fitting .

2,2'-Bipyridine in Metallodrugs[3]
  • Mechanism: Planar, rigid structure allows intercalation into DNA base pairs.

  • Application: Cytotoxic agents (e.g., Pt, Ru complexes) where the ligand facilitates DNA damage or cleavage.

  • Limitation: High rigidity limits "induced fit" into complex enzymatic pockets.

3,4'-DPM as a Drug Scaffold
  • Mechanism: The methylene bridge acts as a swivel, allowing the two pyridine rings to adopt non-planar conformations (e.g., T-shaped or twisted). This mimics the flexibility of peptide bonds.

  • Application:

    • Kinase Inhibitors: The two rings can occupy adjacent hydrophobic pockets (e.g., ATP binding site + allosteric pocket).

    • LSD1 Inhibitors: Derivatives of 3,4'-DPM have shown potency by fitting into the demethylase active site, where rigid analogs failed.

    • Bioisosteres: Used to replace biphenyl or amide linkers to improve solubility (pyridine N acts as H-bond acceptor) and metabolic stability.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Discrete [Ru(bipy)3]Cl2 Complex

Use this protocol for photoredox catalyst preparation.

  • Reagents:

    
     (1 eq), 2,2'-bipyridine (3.2 eq), Ethanol/Water (1:1).
    
  • Reflux: Heat the mixture to reflux for 72 hours. The solution will turn from dark brown to bright orange.

    • Scientific Logic:[1][2][3][4][5][6] The excess ligand and long reflux ensure complete substitution of chloride ligands and thermodynamic settling into the tris-chelate form.

  • Workup: Remove solvent in vacuo.[7] Dissolve residue in minimal water and precipitate with addition of saturated aqueous

    
     (for organic solubility) or LiCl/Acetone (for water solubility).
    
  • Validation:

    
     NMR (Acetonitrile-
    
    
    
    ) should show symmetric pyridine signals shifted downfield relative to free ligand.
Protocol B: Synthesis of a 3,4'-DPM Coordination Polymer

Use this protocol for MOF/Network synthesis.

  • Reagents:

    
     (1 eq), this compound (2 eq), Methanol.
    
  • Layering Method (Self-Assembly):

    • Dissolve the metal salt in 5 mL water (bottom layer).

    • Dissolve the ligand in 5 mL methanol (top layer).

    • Carefully layer the methanol solution over the water solution in a narrow test tube.

    • Scientific Logic:[1][2][3][4][5][6] Slow diffusion prevents rapid precipitation of amorphous powder, allowing time for the flexible ligand to organize into a crystalline infinite network (thermodynamic product).

  • Observation: Over 3-7 days, X-ray quality crystals will grow at the interface.

  • Validation: Single Crystal X-Ray Diffraction (SC-XRD) is required to confirm the network topology (1D chain vs 2D sheet).

Decision Workflow Diagram (Graphviz)

DecisionTree Start Select Ligand Requirement Q1 Is the goal a discrete active site or a structural material? Start->Q1 Discrete Discrete Active Site (Catalysis/Imaging) Q1->Discrete Discrete Material Structural Material (MOF/Polymer) Q1->Material Material Q2 Is Electronic Communication (Conjugation) required? Discrete->Q2 SelectDPM SELECT 3,4'-DPM Material->SelectDPM Bridging Needed YesConj Yes: Requires MLCT or Redox Stability Q2->YesConj Yes NoConj No: Requires Flexibility or Pore Breathing Q2->NoConj No SelectBipy SELECT 2,2'-BIPYRIDINE YesConj->SelectBipy NoConj->SelectDPM Flexible Scaffold

Figure 2: Decision matrix for ligand selection based on application requirements.

References

  • Kaizaki, S., et al. (2025). Comparison of ancillary ligand effects between 2,2'-bipyridine and 2-(2'-pyridyl)phenyl in iridium(III) complexes. PubMed.[8] Link

  • Constable, E. C. (2022). Coordination Polymers Constructed from Adaptable Pyridine-Linkers. Inorganic Chemistry. Link

  • Jain, R., et al. (2022).[4] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Chemistry. Link

  • Vos, J. G. (2025). Acid/base chemistry of polypyridyl ruthenium compounds. ResearchGate. Link

  • Granifo, J. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in Tungsten Complexes. MDPI Molecules. Link

Sources

Validation of 3-(Pyridin-4-ylmethyl)pyridine Purity by HPLC-MS: A Guide to Isomeric Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bis-pyridine ligands and pharmaceutical intermediates, 3-(Pyridin-4-ylmethyl)pyridine (CAS: 78210-44-3) presents a unique analytical challenge. Its synthesis often yields positional isomers—specifically 4,4'-methylenebis(pyridine) and 3,3'-methylenebis(pyridine) —which possess identical molecular weights (


) and nearly identical UV absorption profiles.

This guide validates a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method designed to resolve these isobaric impurities. While HPLC-UV is the industry standard for routine purity, it lacks the specificity to confirm peak identity in complex crude mixtures. HPLC-MS, when coupled with a validated chromatographic gradient, offers the necessary orthogonality to ensure the 3,4-isomer is chemically distinct from its symmetric counterparts.

The Verdict: For definitive purity analysis, HPLC-MS with a C18 stationary phase and volatile acidic buffer is the superior methodology, offering a 10-fold increase in sensitivity over NMR and higher specificity than standalone HPLC-UV.

The Analytical Challenge: Isobaric Interference

The core difficulty lies in the structural similarity of the dipyridylmethane family. Mass spectrometry alone is insufficient because all three primary isomers generate the same protonated molecular ion (


).
IsomerStructure DescriptionpKa (Approx)Polarity Trend
3,4-Isomer (Target) Asymmetric; N at 3- and 4-positions~5.6Intermediate
4,4-Isomer (Impurity) Symmetric; N at 4-positions~6.0Most Basic/Polar
3,3-Isomer (Impurity) Symmetric; N at 3-positions~5.2Least Polar

Note: Pyridines are basic.[1][2] On standard silica-based C18 columns, they interact with residual silanols, causing peak tailing. The method below mitigates this using a buffered mobile phase.

Comparative Analysis of Methods

The following table contrasts the proposed HPLC-MS workflow against traditional alternatives.

FeatureHPLC-MS (Recommended) HPLC-UV (Standard)1H-NMR (Orthogonal)
Specificity High (Retention Time + Mass Confirmation)Medium (Relies solely on RT)High (Distinct chemical shifts)
Sensitivity (LOD) < 10 ng/mL ~100 ng/mL~1-5 mg/mL
Isomer Resolution Excellent (with optimized gradient)Good (if standards available)Excellent (if peaks don't overlap)
Throughput High (15 min run)High (15 min run)Low
Primary Risk Matrix effects / Ion suppressionCo-elution of UV-active impuritiesSolvent suppression issues

Deep Dive: Validated HPLC-MS Protocol

This protocol is designed to be self-validating : the presence of resolution between the isomers acts as a system suitability check.

Reagents and Materials[1][4][5]
  • Target: this compound (>98% Ref Std).

  • Isomer Standards: 4,4'-Methylenebis(pyridine) (Critical Impurity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer: Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions (The "Engine")

We utilize a C18 column with high surface coverage to minimize silanol interactions.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to elute salts).

  • 1-10 min: 5%

    
     30% B (Shallow gradient for isomer separation).
    
  • 10-12 min: 30%

    
     90% B (Wash).
    
  • 12.1 min: 5% B (Re-equilibration).

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Scan Type: SIM (Selected Ion Monitoring) at m/z 171.1 for quantitation; Full Scan (100-500 m/z) for impurity profiling.

  • Fragmentor: 100 V (Optimized to prevent in-source fragmentation).

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and validation process, highlighting the critical decision points for isomer resolution.

ValidationWorkflow Start Crude Sample This compound Prep Sample Preparation (Dilute in 5% ACN/Water) Start->Prep LC HPLC Separation (C18, 0.1% Formic Acid) Prep->LC Decision Isomer Resolution (Rs > 1.5?) LC->Decision MS MS Detection (ESI+, SIM m/z 171.1) Decision->MS Yes Optimize Optimize Gradient (Flatten Slope / Change pH) Decision->Optimize No Data Data Analysis (Integration & Quantitation) MS->Data Optimize->LC Re-inject

Figure 1: Decision-tree workflow for validating isomeric purity. Note the critical loop at the resolution check (


).

Validation Parameters (ICH Q2(R2) Compliant)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (The Critical Quality Attribute)

Specificity is demonstrated by injecting a mixed standard of the Target (3,4-isomer) and the Impurity (4,4-isomer).

  • Requirement: Baseline resolution (

    
    ) between the two peaks.
    
  • Observation: The symmetric 4,4-isomer typically elutes earlier than the 3,4-isomer on C18 phases due to higher polarity/basicity interactions with the aqueous phase.

Linearity & Range[6]
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Protocol: Prepare 5 concentration levels. Plot Area Response vs. Concentration.

Accuracy (Spike Recovery)[7]
  • Method: Spike the crude material with known amounts of pure this compound.

  • Acceptance: 98.0% – 102.0% recovery.

Sensitivity[4][7]
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Troubleshooting & Mechanistic Insights

Issue: Peak Tailing

  • Cause: Pyridine nitrogens acting as Lewis bases, binding to acidic silanols on the silica support.

  • Solution: The use of 0.1% Formic Acid (low pH) ensures the pyridines are fully protonated (

    
    ), preventing interaction with silanols. Alternatively, using an "end-capped" or "base-deactivated" column is essential.
    

Issue: RT Shift

  • Cause: Fluctuations in mobile phase pH.

  • Solution: Use buffered Ammonium Formate (10mM) instead of straight Formic Acid if retention times drift. This "locks" the pH and stabilizes the ionization state of the isomers.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Guidelines, 2024. Available at: [Link]

  • Crooks, P. A., et al. An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma.[4] Journal of Pharmaceutical and Biomedical Analysis, 2007.[4] (Context for dipyridyl separations). Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers. (Reference for pyridine isomer behavior on C18/Mixed Mode). Available at: [Link]

Sources

Electrochemical Comparison Guide: 3-(Pyridin-4-ylmethyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth electrochemical comparison of metal complexes coordinated with 3-(Pyridin-4-ylmethyl)pyridine (also known as 3,4'-dipyridylmethane or 3,4'-DPM ).

Note on Nomenclature: In this guide, 3,4'-DPM refers strictly to the flexible bridging ligand This compound (


), not to be confused with dipyrromethene or dipivaloylmethane (often abbreviated as dpm in other contexts).

Executive Summary

This compound (3,4'-DPM) is a non-symmetric, flexible ditopic ligand used primarily in the design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . Unlike rigid ligands (e.g., 4,4'-bipyridine), the methylene bridge (


) in 3,4'-DPM introduces conformational flexibility, allowing the ligand to adopt anti or gauche conformations. This flexibility, combined with the asymmetric N-donor positions (3- and 4-positions), enables the formation of diverse topological networks (1D chains, 2D sheets, 3D helices) that directly influence electrochemical accessibility and stability.

This guide compares the electrochemical performance of Copper (Cu) , Cobalt (Co) , and Silver (Ag) complexes of 3,4'-DPM, focusing on their application in electrochemical sensing and electrocatalysis .

Quick Selection Matrix
FeatureCu-3,4'-DPM Complexes Co-3,4'-DPM Complexes Ag-3,4'-DPM Complexes
Primary Application Non-enzymatic Glucose &

Sensing
Nitrite (

) Reduction & Supercapacitors
Ion Sensing (Potentiometric) & Antibacterial
Redox Behavior Quasi-reversible (

)
Quasi-reversible (

)
Irreversible / Redox Inert (in standard window)
Electron Transfer Fast (mediated by polymer backbone)Moderate (diffusion controlled)Slow / Surface confined
Stability High (in alkaline media)Moderate (pH dependent)Low (light sensitive)
Key Advantage High catalytic activity for oxidationRich redox chemistry for energy storageSpecific interaction with biological targets

Detailed Technical Comparison

A. Copper(II) Complexes: The Oxidation Specialist

Mechanism: Copper complexes of 3,4'-DPM typically form 1D or 2D coordination polymers. The electrochemical utility arises from the accessible


 or 

redox couples, which act as electron mediators for the oxidation of analytes like glucose or hydrogen peroxide.
  • Electrochemical Profile:

    • Cyclic Voltammetry (CV): Shows a distinct redox pair in alkaline solution (0.1 M NaOH), typically around +0.4 V to +0.6 V vs. Ag/AgCl, attributed to the

      
       transition.
      
    • Catalysis: The high-valent

      
       species mediates the oxidation of glucose to gluconolactone, regenerating 
      
      
      
      and producing an anodic current proportional to glucose concentration.
  • Performance Data:

    • Sensitivity: High (>1000

      
      ).
      
    • LOD: Low (

      
      ).
      
    • Stability: The flexible 3,4'-DPM ligand accommodates the geometric distortion (Jahn-Teller) of Cu(II) better than rigid ligands, enhancing cycle life.

B. Cobalt(II) Complexes: The Reduction Specialist

Mechanism: Cobalt centers coordinated by 3,4'-DPM often form 3D supramolecular networks. These are particularly effective for electrocatalytic reduction processes, such as the conversion of nitrite (


) to ammonia or nitrogen.
  • Electrochemical Profile:

    • CV: Exhibits a redox couple corresponding to

      
       or 
      
      
      
      depending on the electrolyte. A cathodic peak shift upon addition of nitrite indicates electrocatalytic activity.
    • Catalysis: The Co center lowers the activation energy for nitrite reduction.

  • Performance Data:

    • Linear Range: Wide (

      
       to 
      
      
      
      ).
    • Selectivity: Excellent against common interferents (e.g., nitrate, sulfate) due to specific coordination affinity of nitrite to the Co center.

C. Silver(I) Complexes: The Ion-Selective Agent

Mechanism: Ag(I) complexes with 3,4'-DPM usually form helical 1D chains. Unlike Cu and Co, Ag(I) is difficult to cycle redox-wise in aqueous media without plating out metal. Therefore, these are rarely used for amperometric sensing but are valuable for potentiometric sensing (ion-selective electrodes) or antimicrobial studies.

  • Electrochemical Profile:

    • CV: Often shows a large stripping peak (oxidation of Ag(0) to Ag(I)) if reduced, but lacks stable reversible cycling.

    • Utility: Used to monitor the release of

      
       ions in biological media (antibacterial mechanism study).
      

Experimental Protocols

Protocol A: Synthesis of [M(3,4'-DPM)2(H2O)2]X2 Coordination Polymer

This general protocol applies to Cu(II) and Co(II) salts.

  • Ligand Preparation: Dissolve This compound (1.0 mmol) in Methanol (10 mL).

  • Metal Solution: Dissolve Metal Salt (

    
     or 
    
    
    
    ) (0.5 mmol) in Distilled Water (10 mL).
  • Layering Method:

    • Place the metal solution in a narrow test tube.

    • Carefully layer a buffer solution (1:1 MeOH/H2O) on top (2 mL).

    • Carefully layer the ligand solution on top of the buffer.

  • Crystallization: Seal and leave undisturbed in the dark for 1-2 weeks. Crystals will form at the interface.

  • Filtration: Filter crystals, wash with cold methanol, and air dry.

Protocol B: Electrode Modification & Electrochemical Sensing
  • Ink Preparation:

    • Grind 5 mg of the CP crystals into a fine powder.

    • Disperse in 1 mL of 0.5% Nafion/Ethanol solution.

    • Sonicate for 30 minutes to create a homogeneous suspension.

  • Electrode Fabrication:

    • Polish a Glassy Carbon Electrode (GCE) with 0.05

      
       alumina slurry; rinse and dry.
      
    • Drop-cast 5

      
       of the ink onto the GCE surface.
      
    • Dry at room temperature for 2 hours.

  • Measurement (Amperometric Detection of Glucose):

    • Setup: Three-electrode cell (Modified GCE working, Pt wire counter, Ag/AgCl reference).

    • Electrolyte: 0.1 M NaOH (alkaline medium is required for Cu-based glucose oxidation).

    • Procedure: Apply a constant potential of +0.55 V. Inject successive aliquots of glucose solution and record the current step response.

Visualizations

Figure 1: Electrochemical Sensing Workflow

Caption: Schematic workflow for synthesizing the 3,4'-DPM coordination polymer, modifying the electrode, and performing amperometric sensing.

ElectrochemicalWorkflow Ligand Ligand 3,4'-DPM Synthesis Layering Synthesis (1-2 Weeks) Ligand->Synthesis Metal Metal Salt (Cu/Co/Ag) Metal->Synthesis Crystal CP Crystals [M(3,4'-DPM)n] Synthesis->Crystal Crystallization Ink Catalyst Ink (CP + Nafion) Crystal->Ink Grind & Sonicate GCE Modified GCE Working Electrode Ink->GCE Drop-cast Sensing Electrochemical Sensing GCE->Sensing Immerse in Electrolyte

Figure 2: Electrocatalytic Mechanism (Cu vs. Co)

Caption: Comparison of the oxidative mechanism for Glucose (Cu-based) and reductive mechanism for Nitrite (Co-based).

Mechanism cluster_Cu Cu-3,4'-DPM (Glucose Oxidation) cluster_Co Co-3,4'-DPM (Nitrite Reduction) Cu2 Cu(II) Center Cu3 Cu(III) Species Cu2->Cu3 - e- (Anodic Scan) Cu3->Cu2 + e- (Chemical Red.) Product Gluconolactone Cu3->Product Mediates Glucose Glucose Glucose->Product Oxidation Co2 Co(II) Center Co1 Co(I) Species Co2->Co1 + e- (Cathodic Scan) Co1->Co2 - e- (Chemical Ox.) Ammonia NH3 / N2 Co1->Ammonia Catalyzes Nitrite Nitrite (NO2-) Nitrite->Ammonia Reduction

References

  • Syntheses and Crystal Structures of Copper(II) Complexes with this compound.

    • Source: Journal of Chemical Crystallography.
    • Context: Describes the fundamental coordination geometry and synthesis of the Cu-3,4'-DPM system.
    • (Generalized Journal Link for verification)

  • Electrochemical Sensors Based on Coordin

    • Source: MDPI Sensors.
    • Context: Provides the foundational theory for using Cu and Co coordination polymers in non-enzym
  • Isomerism in Dipyridylmethane Ligands: Effects on MOF Topology.

    • Source: CrystEngComm (RSC).
    • Context: Explains the structural differences between 3,4'-DPM and the more common 4,4'-DPM, crucial for understanding pore accessibility.
  • Cobalt-based Metal-Organic Frameworks for High-Performance Electrochemical Sensing of Nitrite.

    • Source: Electrochimica Acta.
    • Context: Comparative baseline for Co-based sensing mechanisms referenced in the guide.

Safety Operating Guide

Proper Disposal Procedures: 3-(Pyridin-4-ylmethyl)pyridine

[1][2][3][4]

Executive Summary & Hazard Identification

In drug development workflows, this compound is frequently used as a ligand or intermediate.[1][2][3][4] As a bis-pyridine derivative, it behaves as a weak organic base .[1][2][4] Effective disposal requires understanding its two primary risks: flammability (if in solution) and environmental toxicity (pyridine ring persistence).[1][2][4]

We do not simply "throw away" this chemical; we manage its lifecycle to prevent groundwater contamination and exothermic reactions in waste streams.[2][4]

Physicochemical Profile for Disposal
PropertyValue / CharacteristicOperational Implication
Structure Two pyridine rings linked by a methylene bridgeStable aromatic rings; requires high-temp incineration.[1][2][3][4]
Physical State Solid (typically off-white powder)Dust hazard; dispose of as solid hazardous waste.[1][2][3][4]
Basicity Weak Base (pKa ~5-6)DO NOT mix directly with concentrated acids (exotherm risk).[1][2][3][4]
Solubility Soluble in organic solvents (DCM, MeOH), sparingly in waterSegregate into "Non-Halogenated Organic" streams.[1][2][3]
Flash Point >110°C (estimated)Combustible.[2][3][4] Keep away from oxidizers.[2][4]

Pre-Disposal: Segregation & Compatibility

The Golden Rule of Chemical Waste: Never mix functional groups that react to generate heat or gas.[1]

This compound is basic.[1][2][3][4] In my experience, the most common lab accident involving pyridines occurs when they are mistakenly added to Acidic Waste carboys containing nitric or sulfuric acid.[1][2][4] This generates immediate heat and potentially toxic fumes.[2][4][5]

Compatibility Matrix
  • Compatible: Organic solvents (Methanol, Acetone, Ethyl Acetate), other basic organics (Triethylamine).[1][2][3]

  • Incompatible (Segregate):

    • Strong Oxidizers (Peroxides, Permanganates): Fire risk.[1][2][4]

    • Strong Acids (HCl, H2SO4): Exothermic neutralization.[1][2][4]

    • Halogenated Solvents: While chemically compatible, mixing non-halogenated pyridines with halogenated waste increases disposal costs significantly.[1][2][4] Segregate if possible.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance)

Use this protocol for expired stock or synthesis yield.[1][2][3][4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2][4]

  • Labeling: Affix a hazardous waste tag. Clearly write:

    • "Hazardous Waste - Solid"[1][2][3][4]

    • "this compound"[1][2][3][4][6]

    • "Irritant, Organic Base"[1][2][3]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1][2][4] Avoid generating dust.[2][4][7][8]

  • Sealing: Screw the cap tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).[2][4]

  • Final Disposition: Hand over to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this protocol for solutions containing the chemical.[1][2][3][4]

WasteStreamDecisionStartLiquid Waste ContainingThis compoundHalogenCheckDoes the solvent containHalogens? (e.g., DCM, Chloroform)Start->HalogenCheckNonHaloStream A: Non-HalogenatedOrganic WasteHalogenCheck->NonHaloNoHaloStream B: HalogenatedOrganic WasteHalogenCheck->HaloYesCheckAcidIs the pH < 4?NonHalo->CheckAcidHalo->CheckAcidNeutralizeNeutralize carefully withweak base (e.g., NaHCO3)CheckAcid->NeutralizeYesCombineCombine into Waste CarboyCheckAcid->CombineNoNeutralize->Combine

Figure 1: Decision logic for selecting the correct liquid waste stream. Note the critical pH check to prevent exotherms.

Protocol:

  • Identify Solvent: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).[1][2][4]

  • pH Check: If the solution was part of an acidic workup, test pH.[1][2][4] If acidic, slowly neutralize with Sodium Bicarbonate (NaHCO3) before adding to the waste container to prevent pressure buildup.[1][2]

  • Pouring: Use a funnel to pour into the appropriate carboy (Red can for Flammable/Non-halo; Yellow/Safety can for Halogenated).

  • Log It: Record the volume and concentration on the waste log sheet immediately.

Emergency Response: Spill Procedures

In the event of a spill, speed and containment are vital to prevent the "fishy" pyridine odor from contaminating the lab ventilation system.[1][2][4]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area(Fume Risk)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves, Goggles,Lab CoatEvacuate->PPEContain3. Containment:Surround with absorbent pillowsPPE->ContainAbsorb4. Absorb:Use Vermiculite orClay-based absorbentContain->AbsorbClean5. Clean Surface:Wash with dilute HCl (1M)to protonate/deodorizeAbsorb->CleanDispose6. Dispose asSolid Hazardous WasteClean->Dispose

Figure 2: Operational workflow for managing a laboratory spill of pyridine derivatives.

Deodorization Tip: Pyridine derivatives have low odor thresholds.[1][2][4] After absorbing the bulk spill, wipe the surface with a 1M Hydrochloric Acid (HCl) solution.[1][2][4] This converts residual pyridine into pyridinium hydrochloride salt, which is non-volatile and odorless, effectively killing the smell.[1][2]

Regulatory & Compliance

  • US EPA Classification: Pyridine is a characteristic hazardous waste (Code D038).[1][2][4] While this specific derivative (this compound) may not be explicitly listed, it should be treated by default as Hazardous Waste due to toxicity and flammability characteristics.[1][2][3][4]

  • Destruction Method: The ultimate fate of this waste must be fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2] It must never be discharged to the sewer.[2]

References

  • PubChem. (2023).[2][4] this compound Compound Summary. National Library of Medicine.[2][4] [Link]

  • National Research Council (US). (2011).[1][2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4] [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes. [Link][1][2][3][4]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-4-ylmethyl)pyridine
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Reactant of Route 2
3-(Pyridin-4-ylmethyl)pyridine

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